Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Description
Molecular Architecture and Stereochemical Considerations
Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate (CAS: 5826-73-3) features a norbornene core, a bicyclic system comprising two fused cyclohexene rings in a bridged configuration. The compound’s molecular formula is $$ \text{C}{11}\text{H}{14}\text{O}4 $$, with two methyl ester groups (-COOCH$$3$$) attached to the 2- and 3-positions of the bicyclo[2.2.1]hept-5-ene skeleton. The rigid bicyclic framework imposes significant steric constraints, influencing the spatial orientation of the ester substituents.
The stereochemistry of the ester groups relative to the norbornene bridge defines two primary isomeric forms: endo (ester groups oriented toward the bridge) and exo (ester groups oriented away). The endo configuration is stabilized by hyperconjugative interactions between the ester carbonyls and the σ-orbital of the bridgehead C-C bond, whereas the exo form lacks such stabilization.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Molecular weight | 210.23 g/mol | |
| Bridged C-C bond length | 1.54–1.56 Å (crystallographic) | |
| Dihedral angle (C1-C2-C3) | 120–125° (endo) |
Crystallographic Analysis and Conformational Dynamics
X-ray diffraction studies of the endo isomer reveal a puckered norbornene system with torsional strain at the bridgehead carbons. The ester groups adopt a syn-periplanar arrangement, minimizing steric clash with the bicyclic framework. Key crystallographic data include:
- Unit cell parameters : Monoclinic system ($$ P2_1/c $$) with $$ a = 11.904 \, \text{Å} $$, $$ b = 7.729 \, \text{Å} $$, $$ c = 9.389 \, \text{Å} $$, $$ \beta = 109.8^\circ $$.
- Intermolecular interactions : Weak C-H···O hydrogen bonds between ester carbonyls and adjacent methyl groups stabilize the crystal lattice.
Conformational flexibility is limited due to the rigid bicyclic structure. However, minor puckering distortions (~5° variation in bridgehead angles) are observed under thermal stress.
Comparative Analysis of Exo vs. Endo Isomeric Forms
The endo and exo isomers exhibit distinct physicochemical properties:
Thermodynamic Stability :
- The exo isomer is thermodynamically favored ($$ \Delta G^\circ \approx -2.1 \, \text{kJ/mol} $$) due to reduced steric hindrance between ester groups and the bridge.
- The endo isomer’s stability arises from n→σ* hyperconjugation, offsetting steric penalties.
Spectroscopic Differentiation :
- $$ ^1\text{H} $$-NMR : Endo H8a/H8b protons resonate at $$ \delta $$ 1.2–1.3 ppm, while exo counterparts appear upfield ($$ \delta $$ 0.9–1.1 ppm).
- $$ ^{13}\text{C} $$-NMR : The bridgehead carbon (C7) in the endo isomer resonates at $$ \delta $$ 48–50 ppm, versus $$ \delta $$ 42–44 ppm for exo.
Table 2: Isomeric Comparison
| Property | Endo | Exo |
|---|---|---|
| Melting point | 118°C | 95°C |
| $$ \text{IR} \, \nu(\text{C=O}) $$ | 1735 cm$$^{-1}$$ | 1720 cm$$^{-1}$$ |
| Solubility in hexane | Low | Moderate |
Spectroscopic Fingerprints (IR, NMR, MS)
Infrared Spectroscopy :
- Strong carbonyl stretches at 1720–1740 cm$$^{-1}$$ (ester C=O).
- C-O-C asymmetric/symmetric vibrations at 1240–1280 cm$$^{-1}$$ and 1020–1050 cm$$^{-1}$$.
NMR Spectroscopy :
- $$ ^1\text{H} $$-NMR (CDCl$$_3$$) :
- $$ ^{13}\text{C} $$-NMR :
Mass Spectrometry :
- Base peak at $$ m/z $$ 210 ([M]$$^+$$).
- Fragmentation pathways:
Table 3: Representative $$ ^1\text{H} $$-NMR Shifts
| Proton | Endo ($$ \delta $$, ppm) | Exo ($$ \delta $$, ppm) |
|---|---|---|
| H8a | 1.28 (d, $$ J = 8.5 \, \text{Hz} $$) | 0.98 (d, $$ J = 8.5 \, \text{Hz} $$) |
| H5/H6 | 6.03–6.05 (m) | 5.92–5.95 (m) |
Properties
IUPAC Name |
dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-10(12)8-6-3-4-7(5-6)9(8)11(13)15-2/h3-4,6-9H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQLNJWOULYVFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CC(C1C(=O)OC)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
55738-37-9 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2,3-dimethyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID8041876 | |
| Record name | Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
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Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5826-73-3, 3014-58-2 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 2,3-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5826-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
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| Record name | Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
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Biological Activity
Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate, commonly known as dimethyl 5-norbornene-2,3-dicarboxylate, is a bicyclic compound with significant biological activity. This article explores its biological properties, including its potential therapeutic applications and mechanisms of action, supported by relevant research findings and data.
- Molecular Formula : C₁₁H₁₄O₄
- Molecular Weight : 210.226 g/mol
- Density : 1.21 g/cm³
- Boiling Point : 284.6 ºC at 760 mmHg
- Flash Point : 137.5 ºC
The structure of this compound consists of a bicyclic framework with two carboxylate ester groups, contributing to its reactivity and biological interactions .
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. A study highlighted that derivatives of bicyclic compounds showed enhanced cytotoxicity compared to their parent structures, suggesting that structural modifications can significantly influence biological activity .
Case Study: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 15 | |
| This compound | HeLa (Cervical) | 10 | |
| Related lactones | A549 (Lung) | 12 |
Anti-inflammatory Properties
This compound has also been investigated for its anti-inflammatory properties. Compounds derived from this structure have shown the ability to inhibit pro-inflammatory cytokines such as IL-6 and IL-12, indicating potential applications in treating inflammatory diseases .
The anti-inflammatory activity is believed to be mediated through the inhibition of specific signaling pathways involved in inflammation, including NF-kB and MAPK pathways. This suggests that the compound can modulate immune responses effectively .
Synthesis and Derivatives
The synthesis of this compound typically involves cycloaddition reactions and subsequent esterification processes. Variations in synthesis can lead to derivatives with altered biological activities.
Table: Synthesis Overview
Comparison with Similar Compounds
Table 1: Key Structural Features of Bicyclo[2.2.1]hept-5-ene Derivatives
| Compound Name | Substituents | Oxygen in Bicyclo Ring | Key Structural Notes |
|---|---|---|---|
| Dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | Methyl esters (2,3-positions) | No | Rigid norbornene backbone |
| Dimethyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | Methyl esters (2,3-positions) | Yes (7-oxa) | Increased polarity due to oxygen atom |
| Diisoamyl 7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | Branched isoamyl esters | Yes (7-oxa) | Bulky substituents reduce crystallinity |
| Diethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | Ethyl esters | No | Larger ester groups enhance solubility |
- Oxygenated Derivatives: The 7-oxabicyclo analogs (e.g., 7-oxanorbornene) exhibit higher polarity and altered polymerization behavior compared to non-oxygenated derivatives, enabling hydrogel formation upon hydrolysis .
- Branched vs. Linear Esters : Diisoamyl esters (branched) exhibit lower melting points (76–78.2 °C) compared to dimethyl esters (120 °C) due to reduced intermolecular interactions .
Physical Properties
Table 2: Physical Properties of Selected Derivatives
- Melting Points : Linear esters (methyl, ethyl) have higher melting points than branched analogs due to efficient packing .
- Hydrogel Formation: 7-Oxa derivatives form hydrogels upon hydrolysis, a property absent in non-oxygenated analogs .
Reactivity and Stereochemical Effects
Transesterification Selectivity
- In NaOtBu-mediated transesterification, the methyl ester at the exo position of this compound is substituted with t-butyl groups with 81:19 exo:endo selectivity, attributed to steric accessibility .
- Steric Hindrance in ROMP : Endo-isomers exhibit ~50% lower reactivity in ROMP compared to exo-isomers due to unfavorable interactions with Grubbs catalysts .
Table 3: Reactivity in ROMP
| Compound Name | Relative Reactivity (vs. exo-isomer) | Key Catalyst Interaction |
|---|---|---|
| (1R,2S,3R,4S)-dimethyl (endo) | 0.5× | Steric clash with catalyst |
| (1R,2R,3S,4S)-dimethyl (exo) | 1× | Favorable orientation |
Polymer Additives
- This compound enhances the mechanical properties and crystallization of isotactic polypropylene when used as an additive .
- Photoreactive Polymers : Nitrobenzyl-substituted derivatives (e.g., poly(endo,exo-bicyclo[...]-(2-nitrobenzyl)dicarboxylate)) serve as photoacid generators in organic electronics .
Catalytic Mediators
- Diisopropyl esters act as transient mediators in Pd-catalyzed meta-C-H alkylation reactions, outperforming methyl esters due to improved steric and electronic profiles .
Preparation Methods
Synthesis Overview
The preparation of dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate typically follows a two-step synthetic sequence:
- Diels-Alder Reaction : Formation of the bicyclic anhydride intermediate via cycloaddition.
- Fischer Esterification : Conversion of the anhydride to the dimethyl ester.
Step 1: Diels-Alder Reaction to Form Bicyclic Anhydride
- Reactants : Maleic anhydride and furan.
- Conditions : The reaction is carried out in tetrahydrofuran (THF) solvent at ambient temperature.
- Procedure : Maleic anhydride (e.g., 50 g, 509 mmol) is dissolved in THF in a reaction flask. Furan (e.g., 33 mL, 453 mmol) is added, and the mixture is stirred briefly then allowed to stand for several days to facilitate crystallization.
- Isolation : The product, exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride, crystallizes out and is collected by filtration, washed with THF, and dried under vacuum.
- Yield and Purity : The crystalline product has a melting point around 114 °C, indicating high purity.
This Diels-Alder reaction proceeds via a [4+2] cycloaddition mechanism, producing the bicyclic framework characteristic of the target compound's core structure.
Step 2: Fischer Esterification to Obtain Dimethyl Ester
- Starting Material : The bicyclic anhydride from Step 1.
- Reagents and Conditions : Refluxing methanol is used to open the anhydride and form the dimethyl ester.
- Procedure : The anhydride is refluxed in methanol, typically for 1-2 days, allowing the esterification to proceed to completion.
- Isolation : Crystals form during the reaction or upon cooling, which are filtered and dried under vacuum at approximately 30 °C.
- Product Characteristics : The this compound obtained has a melting point around 118 °C.
This step effectively converts the anhydride functional group into two methyl ester groups, yielding the desired compound.
Representative Experimental Data
| Step | Compound | Reagents/Conditions | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|---|
| 1 | exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride | Maleic anhydride + furan in THF, ambient, several days | High (crystalline) | 114 | Crystals isolated by filtration |
| 2 | This compound | Reflux in methanol, 1-2 days | High (crystalline) | 118 | Fischer esterification product |
Summary of Preparation Methodology
| Preparation Step | Reaction Type | Key Reagents | Conditions | Product |
|---|---|---|---|---|
| 1. Diels-Alder Cycloaddition | Cycloaddition (Diels-Alder) | Maleic anhydride, furan | THF solvent, ambient temperature, days | exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride |
| 2. Fischer Esterification | Esterification | Methanol | Reflux, 1-2 days | This compound |
Research Findings and Applications
- The described preparation route is well-documented and reproducible, providing high-purity bicyclic esters suitable for further polymerization reactions.
- The compound serves as a monomer in ROMP, enabling the synthesis of polymers with controlled architectures.
- The preparation methods have been validated in multiple studies, including those focusing on catalyst interactions and polymerization kinetics, confirming the robustness of the synthetic approach.
Q & A
How can researchers optimize the synthesis of dimethyl bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate to improve yield and purity?
Basic Research Question
Synthesis optimization requires systematic variation of reaction parameters. For example, the use of bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride as a precursor allows for esterification under controlled acidic or basic conditions. Key steps include:
- Monitoring reaction progress via thin-layer chromatography (TLC) to identify intermediates.
- Adjusting stoichiometric ratios of methanol and acid catalysts (e.g., H₂SO₄) to maximize esterification efficiency.
- Purification via recrystallization using solvents like ethyl acetate/hexane mixtures to isolate high-purity product .
What spectroscopic methods are most reliable for confirming the structure of this compound?
Basic Research Question
Structural confirmation relies on complementary spectroscopic techniques:
- ¹H NMR : Assign peaks based on the bicyclic system’s unique proton environments (e.g., endo/exo protons at δ 1.5–3.0 ppm and ester methyl groups at δ 3.6–3.8 ppm).
- IR Spectroscopy : Identify ester carbonyl stretches at ~1740 cm⁻¹ and C-O stretches at 1250–1050 cm⁻¹.
- Mass Spectrometry : Validate molecular weight (208.21 g/mol) using high-resolution MS (HRMS) .
How can computational methods predict the diastereoselectivity of reactions involving this compound?
Advanced Research Question
Diastereoselectivity in Diels-Alder or cycloaddition reactions can be modeled using density functional theory (DFT) . For example:
- Calculate transition-state energies to determine favored endo/exo pathways.
- Use software like Gaussian or ORCA to simulate orbital interactions (e.g., π-orbital alignment in norbornene systems).
- Validate predictions with experimental HPLC or chiral column chromatography to quantify stereoisomer ratios .
What strategies resolve contradictions in reaction outcomes when using this compound as a dienophile?
Advanced Research Question
Conflicting reactivity data often arise from solvent polarity or steric effects. Methodological approaches include:
- Solvent Screening : Test polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., toluene) to modulate reaction rates.
- Additive Studies : Introduce Lewis acids (e.g., ZnCl₂) to stabilize transition states.
- Cross-Validation : Compare results with analogous bicyclic esters (e.g., dimethyl acetylenedicarboxylate) to identify systemic trends .
How do researchers design experiments to study the hydrolytic stability of this compound under physiological conditions?
Advanced Research Question
Hydrolysis studies require controlled biomimetic conditions:
- pH-Varied Kinetics : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via UV-Vis spectroscopy or LC-MS .
- Enzymatic Assays : Test esterase-mediated hydrolysis using porcine liver esterase as a model enzyme.
- Activation Energy Calculation : Use Arrhenius plots to extrapolate stability at different temperatures .
What role does this compound play in polymer chemistry, and how is its reactivity tuned?
Advanced Research Question
The compound serves as a crosslinking agent in epoxy resins or photopolymers. Key tuning strategies:
- Co-monomer Selection : Pair with acrylates or styrenics to adjust glass transition temperatures (Tg).
- Photoinitiator Optimization : Use UV-sensitive initiators (e.g., benzophenone) to control polymerization rates.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
